"7-epi Jasmonic acid biosynthesis pathway in Arabidopsis"
"7-epi Jasmonic acid biosynthesis pathway in Arabidopsis"
An In-depth Technical Guide to the 7-epi-Jasmonic Acid Biosynthesis Pathway in Arabidopsis
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis of jasmonates originates from fatty acids in chloroplasts and is completed through a series of enzymatic reactions in the peroxisomes.[2] The initial product of this pathway is (+)-7-iso-JA (a stereoisomer also referred to as 7-epi-JA), which can then be converted into various biologically active derivatives, most notably the conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for JA signaling.[3] This technical guide provides a comprehensive overview of the 7-epi-Jasmonic acid biosynthesis pathway in the model organism Arabidopsis thaliana, detailing the enzymatic steps, quantitative data, and key experimental protocols for its study.
The Core Biosynthesis Pathway
The biosynthesis of jasmonic acid is a well-defined pathway that spans two cellular compartments: the chloroplast and the peroxisome.[4] It begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.
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Chloroplast-Localized Steps :
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Lipase Activity : The pathway is initiated by the release of α-linolenic acid (18:3) from galactolipids in the chloroplast membranes. Phospholipases, such as DONGLE (DGL) and DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1), are involved in this initial step.[2][5]
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Oxygenation : α-linolenic acid is oxygenated by 13-LIPOXYGENASE (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6]
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Dehydration and Cyclization : The 13-HPOT is then converted into an unstable allene (B1206475) oxide by ALLENE OXIDE SYNTHASE (AOS) .[5] This intermediate is subsequently cyclized by ALLENE OXIDE CYCLASE (AOC) to produce cis-(+)-12-oxophytodienoic acid (OPDA).[7]
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-
Peroxisome-Localized Steps :
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Import : OPDA is transported from the chloroplast to the peroxisome via a transporter known as COMATOSE (CTS).[6]
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Reduction : Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-OXOPHYTODIENOATE REDUCTASE 3 (OPR3) .[7]
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β-Oxidation : The resulting intermediate undergoes three cycles of β-oxidation. This process involves the sequential action of ACYL-COA OXIDASE (ACX) , a multifunctional protein (MFP), and 3-KETOACYL-COA THIOLASE (KAT).[7] This shortening of the carboxylic acid side chain yields (+)-7-iso-Jasmonic Acid.
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Cytoplasmic Conjugation :
Key Enzymes in Jasmonate Biosynthesis
The table below summarizes the core enzymes involved in the JA biosynthesis pathway in Arabidopsis thaliana.
| Enzyme Name | Gene Name(s) | Subcellular Location | Function |
| Lipoxygenase | LOX2 | Chloroplast | Dioxygenation of α-linolenic acid to 13-HPOT. |
| Allene Oxide Synthase | AOS | Chloroplast | Converts 13-HPOT to an unstable allene oxide.[7] |
| Allene Oxide Cyclase | AOC1, AOC2, AOC3 | Chloroplast | Catalyzes the cyclization of allene oxide to OPDA.[9] |
| 12-Oxophytodienoate Reductase | OPR3 | Peroxisome | Reduces the double bond in the cyclopentenone ring of OPDA.[7] |
| Acyl-CoA Oxidase | ACX1, ACX5 | Peroxisome | Catalyzes the first step of β-oxidation.[7] |
| 3-Ketoacyl-CoA Thiolase | KAT2 | Peroxisome | Performs the final step in each cycle of β-oxidation.[7] |
| JA-Amino Synthetase | JAR1 | Cytoplasm | Conjugates isoleucine to jasmonic acid to form JA-Ile.[8] |
Quantitative Data on Jasmonate Levels
The concentration of jasmonates in plant tissues is tightly regulated and can increase dramatically in response to stimuli like mechanical wounding. Quantitative analysis is crucial for understanding the dynamics of this pathway.
| Compound | Genotype / Condition | Concentration (pmol/g FW) | Reference |
| JA-Ile | Wild Type (Col-0) | 29.6 | [8] |
| JA-Ile | jar1-1 mutant | ~4.0 (Over 7-fold lower than WT) | [8] |
| OPDA | Unwounded Leaf | ~150 | [10] |
| OPDA | Wounded Leaf (1h post-wounding) | ~1100 | [10] |
| JA | Unwounded Leaf | ~40 | [10] |
| JA | Wounded Leaf (1h post-wounding) | ~1200 | [10] |
| JA-Ile | Unwounded Leaf | ~10 | [10] |
| JA-Ile | Wounded Leaf (1h post-wounding) | ~350 | [10] |
Data are approximated from published figures and text for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Jasmonates by LC-MS/MS
This protocol outlines a common method for the extraction and quantification of jasmonates from Arabidopsis leaf tissue, based on methodologies described in the literature.[10][11][12]
1. Sample Collection and Preparation:
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Harvest Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
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Weigh the frozen tissue (typically 100 mg).
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Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
2. Extraction:
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To the powdered tissue, add 1.0 mL of an ice-cold extraction solvent (e.g., methanol (B129727) or an aqueous methanol solution).[10][12]
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Add internal standards at this stage for absolute quantification. Common standards include deuterium-labeled compounds like D₆-JA and D₆-JA-Ile.[10]
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Vortex the mixture thoroughly and incubate at 4°C with shaking for 30 minutes.
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Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
3. Purification (Solid-Phase Extraction - SPE):
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The crude extract can be purified to remove interfering compounds. An Oasis HLB column is often used.[12]
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Condition the SPE column with methanol followed by water.
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Load the supernatant onto the column.
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Wash the column with a low-percentage methanol solution to remove polar impurities.
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Elute the jasmonates with a high-percentage methanol solution (e.g., 80% methanol).[12]
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Evaporate the eluent to dryness under a stream of nitrogen.
4. Analysis by UPLC-nanoESI-MS/MS:
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Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 10% methanol).
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Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[13]
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Separate the different jasmonates based on their retention time on the chromatography column.
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Detect and quantify the compounds using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 8. The Oxylipin Signal Jasmonic Acid Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]
- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
